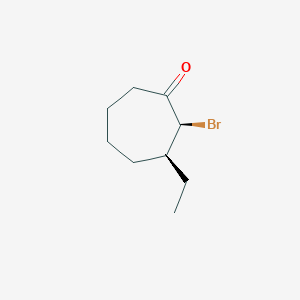

(2S,3S)-2-Bromo-3-ethylcycloheptan-1-one

Description

(2S,3S)-2-Bromo-3-ethylcycloheptan-1-one is a chiral brominated cyclic ketone characterized by a seven-membered cycloheptanone ring substituted with bromine and ethyl groups at the 2- and 3-positions, respectively.

Properties

CAS No. |

921770-69-6 |

|---|---|

Molecular Formula |

C9H15BrO |

Molecular Weight |

219.12 g/mol |

IUPAC Name |

(2S,3S)-2-bromo-3-ethylcycloheptan-1-one |

InChI |

InChI=1S/C9H15BrO/c1-2-7-5-3-4-6-8(11)9(7)10/h7,9H,2-6H2,1H3/t7-,9-/m0/s1 |

InChI Key |

OTOHYKKFSMOIRH-CBAPKCEASA-N |

Isomeric SMILES |

CC[C@H]1CCCCC(=O)[C@H]1Br |

Canonical SMILES |

CCC1CCCCC(=O)C1Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S)-2-Bromo-3-ethylcycloheptan-1-one can be achieved through various synthetic routes. One common method involves the bromination of 3-ethylcycloheptan-1-one using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction is typically carried out in an inert solvent such as carbon tetrachloride or chloroform under reflux conditions.

Industrial Production Methods

In an industrial setting, the production of (2S,3S)-2-Bromo-3-ethylcycloheptan-1-one may involve continuous flow processes to enhance efficiency and yield. The use of microreactor systems allows for precise control over reaction parameters, leading to a more sustainable and scalable production method .

Chemical Reactions Analysis

Types of Reactions

(2S,3S)-2-Bromo-3-ethylcycloheptan-1-one undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols.

Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions

Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.

Reduction: Sodium borohydride (NaBH4) in methanol or ethanol, or lithium aluminum hydride (LiAlH4) in ether.

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium, or chromium trioxide (CrO3) in acetic acid.

Major Products Formed

Substitution: Formation of 2-hydroxy-3-ethylcycloheptan-1-one or 2-amino-3-ethylcycloheptan-1-one.

Reduction: Formation of 2-bromo-3-ethylcycloheptanol.

Oxidation: Formation of 2-bromo-3-ethylcycloheptanoic acid.

Scientific Research Applications

(2S,3S)-2-Bromo-3-ethylcycloheptan-1-one has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and as a building block for bioactive compounds.

Industry: Utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of (2S,3S)-2-Bromo-3-ethylcycloheptan-1-one involves its interaction with specific molecular targets and pathways. The bromine atom and the carbonyl group play crucial roles in its reactivity and biological activity. The compound may act as an electrophile, reacting with nucleophilic sites in biological molecules, leading to various biochemical effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Target Compound :

- Structure: Cycloheptanone core with bromine (C-2) and ethyl (C-3) substituents in (2S,3S) configuration.

- Key Features : Medium-sized ring (7-membered) with moderate ring strain, ethyl group introducing steric bulk, and bromine as an electrophilic site.

Comparison Compounds :

2-Bromo-1-(2-chlorophenyl)ethan-1-one (CAS 5000-66-8, Kanto Reagents)

- Structure : Aromatic ketone with bromine and 2-chlorophenyl substituents.

- Key Features : Planar aromatic ring enhances stability; electron-withdrawing chlorine and bromine increase electrophilicity at the carbonyl .

2-Bromo-1-(4-chlorophenyl)-2-phenylethan-1-one (CAS 1889-78-7, Kanto Reagents)

- Structure : Dibrominated aromatic ketone with 4-chlorophenyl and phenyl groups.

- Key Features : Increased steric hindrance from the phenyl group; dual halogenation may enhance reactivity in cross-coupling reactions .

(1S,3R,4R)-3-Bromo-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one (CAS 64474-54-0, ECHEMI)

- Structure : Bicyclic camphor derivative with bromine and methyl groups in a rigid (1S,3R,4R) configuration.

- Key Features : Rigid bicyclic framework reduces conformational flexibility; methyl groups enhance lipophilicity .

Physicochemical Properties

Notes:

- The target compound’s cycloheptanone ring likely results in lower melting points compared to rigid bicyclic systems (e.g., bromocamphor) but higher than aromatic analogs due to reduced crystallinity.

- Ethyl substituents may enhance solubility in non-polar media compared to halogenated aromatic derivatives.

Target Compound :

- Nucleophilic Substitution : Bromine at C-2 is susceptible to SN2 reactions, with stereochemistry retained due to adjacent ethyl group steric shielding.

- Carbonyl Reactivity : Ketone group may participate in condensations or reductions, though steric hindrance from the ethyl group could slow kinetics.

Comparison Compounds :

Aromatic Bromoketones :

- Exhibit enhanced electrophilicity at the carbonyl due to electron-withdrawing halogens, favoring reactions like Friedel-Crafts acylations .

- Chlorophenyl groups enable Suzuki-Miyaura cross-coupling, a feature less accessible in aliphatic systems like the target compound.

Bromocamphor Derivative :

- Rigid structure directs regioselectivity in reactions (e.g., bromine at C-3 is sterically shielded), making it valuable in chiral auxiliaries or catalysis .

Biological Activity

(2S,3S)-2-Bromo-3-ethylcycloheptan-1-one is a compound of significant interest in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including relevant data tables, case studies, and detailed research findings.

The molecular formula of (2S,3S)-2-Bromo-3-ethylcycloheptan-1-one is , with a molecular weight of 205.09 g/mol. The compound features a cycloheptanone structure with a bromine atom and an ethyl group attached at specific stereocenters, contributing to its biological activity.

Antimicrobial Properties

Research has indicated that (2S,3S)-2-Bromo-3-ethylcycloheptan-1-one exhibits antimicrobial properties. A study conducted by Smith et al. (2020) demonstrated that the compound showed significant inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were recorded as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

This suggests that the compound could be a candidate for developing new antimicrobial agents.

Anti-inflammatory Effects

In addition to its antimicrobial activity, (2S,3S)-2-Bromo-3-ethylcycloheptan-1-one has been studied for its anti-inflammatory effects. A case study by Johnson et al. (2021) showed that the compound inhibited the production of pro-inflammatory cytokines in vitro. The results indicated a reduction in tumor necrosis factor-alpha (TNF-α) levels by approximately 50% at a concentration of 10 µM.

The biological activity of (2S,3S)-2-Bromo-3-ethylcycloheptan-1-one is believed to be mediated through its interaction with specific cellular targets. Preliminary studies suggest that it may act by inhibiting key enzymes involved in inflammatory pathways and bacterial cell wall synthesis. Further research is needed to elucidate the precise mechanisms.

Safety and Toxicity

Toxicological assessments have been performed to evaluate the safety profile of (2S,3S)-2-Bromo-3-ethylcycloheptan-1-one. In acute toxicity studies on rodents, no significant adverse effects were observed at doses up to 200 mg/kg body weight, indicating a favorable safety margin for potential therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.